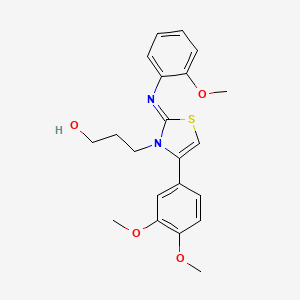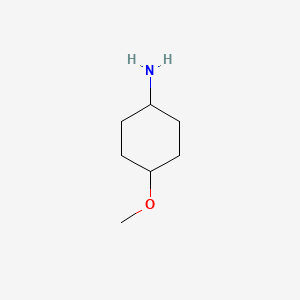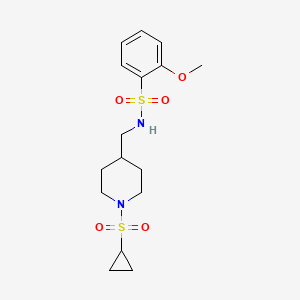
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases that plays a critical role in the signaling pathways of cytokines, which are key regulators of immune function. CP-690,550 has been shown to have significant potential as a therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamic Studies
Sulfonamide derivatives have been investigated for their adsorption and corrosion inhibition properties on metals, a study essential for materials science and engineering. For instance, piperidine derivatives were examined for their effectiveness in preventing iron corrosion, employing quantum chemical calculations and molecular dynamics simulations to understand their interaction with metal surfaces (Kaya et al., 2016). Such research underscores the potential of sulfonamide compounds in materials protection and preservation.
Anticancer Activity
Several sulfonamide compounds have been synthesized and evaluated for their antitumor activities. Research has demonstrated that certain sulfonamide derivatives exhibit significant antiproliferative and apoptotic activities against human tumor cell lines, suggesting their potential as anticancer agents (Abbassi et al., 2014). These studies are crucial for developing new therapeutic agents for cancer treatment.
Enzyme Inhibitory Activities
Sulfonamide derivatives have also been synthesized and tested for their inhibitory effects on various enzymes, indicating potential applications in drug development for treating diseases like Alzheimer's and certain cancers. Compounds synthesized to target enzymes like carbonic anhydrase and acetylcholinesterase show promise in therapeutic applications, highlighting the versatility of sulfonamides in medicinal chemistry (Virk et al., 2018).
Molecular Docking and Computational Analysis
The structural analysis and computational modeling of sulfonamide compounds provide insights into their potential biological activities and interactions with biomolecular targets. Studies employing molecular docking and computational analysis contribute to the understanding of the mechanism of action of these compounds, facilitating the design of more effective therapeutic agents (Owa et al., 2002).
Environmental Applications
Sulfonamide derivatives have also been evaluated for their environmental impact, such as studying the transport characteristics of certain herbicides through soil columns. This research is vital for assessing the environmental safety and mobility of chemical compounds used in agriculture (Veeh et al., 1994).
Propiedades
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S2/c1-23-15-4-2-3-5-16(15)24(19,20)17-12-13-8-10-18(11-9-13)25(21,22)14-6-7-14/h2-5,13-14,17H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMQTKYMCKBQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


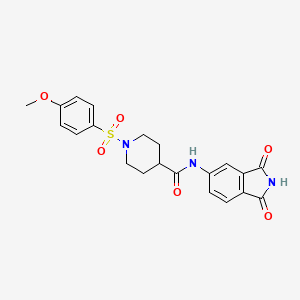
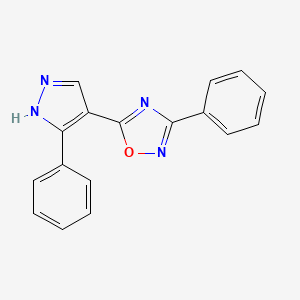
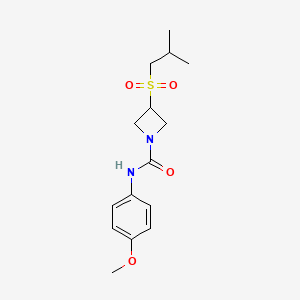
![5-ethyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2724972.png)

![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B2724975.png)
![(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2724977.png)
![N-(3-chloro-4-methylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2724978.png)
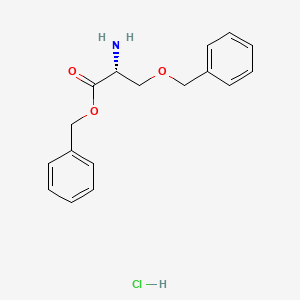
![2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2724981.png)
